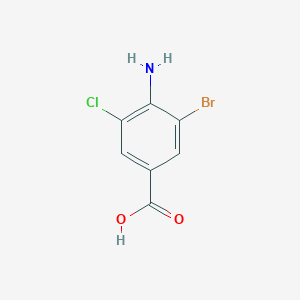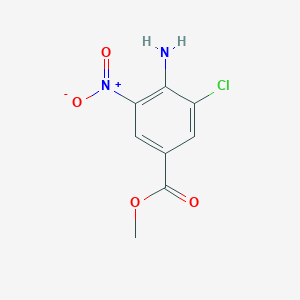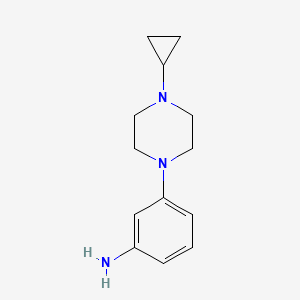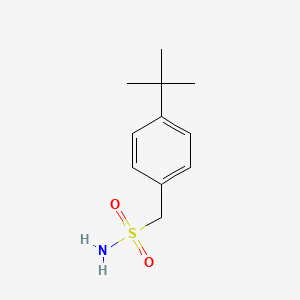
1-(4-Tert-butylphenyl)methanesulfonamide
概要
説明
1-(4-Tert-butylphenyl)methanesulfonamide, also known as 4-tert-Butylphenol , is an organic compound with the chemical formula C11H17NO2S . It belongs to the class of tert-butyl phenols and appears as a white solid with a distinct phenolic odor. This compound is sparingly soluble in water but dissolves in basic solutions .
Synthesis Analysis
The synthesis of this compound involves several methods, including sulfonation of 4-tert-butylphenol. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of this compound is C11H17NO2S , with a molecular weight of 227.33 g/mol . It exists as a solid with a melting point range of 98.0°C to 101.0°C . The compound’s chemical structure comprises a tert-butyl group attached to a phenyl ring, with a sulfonamide functional group .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including acid-base reactions , oxidation , and substitution reactions. Further exploration of its reactivity can be found in the literature .
Physical and Chemical Properties Analysis
科学的研究の応用
Quantum Chemical Calculations and Antioxidant Activity
Theoretical calculations have been applied to similar compounds, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, to determine their optimized state, predict free energy, and determine the molecular orbitals involved in spectrum formation. This research highlights the compound's potential in understanding antioxidant activity at a molecular level (Yuan Xue et al., 2022).
Synthesis and Characterization
Research has focused on synthesizing and characterizing compounds with the methanesulfonamide group for various applications. For example, the synthesis of (indol-3-yl)methanesulfonamide and its derivatives has been elaborated, highlighting the compound's versatility in organic synthesis (A. Korolev et al., 2003).
Structural Studies
Structural studies of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, provide insights into the effect of substitution on supramolecular assembly. These studies offer valuable information on the nature of intermolecular interactions and their implications for drug design and materials science (Tanusri Dey et al., 2015).
Proton Exchange Membranes
Tert-Butylphenyl terminated disulfonated poly(arylene ether sulfone) copolymers, which are structurally related to "1-(4-Tert-butylphenyl)methanesulfonamide," have been prepared for applications as proton exchange membranes. These materials demonstrate the impact of molecular weight on critical parameters important for their performance, showcasing the compound's relevance in energy and materials science (Yanxiang Li et al., 2006).
Safety and Hazards
作用機序
Target of Action
Methanesulfonamide, a related compound, is used in the synthesis of important organic reagents .
Mode of Action
It’s worth noting that methanesulfonamide can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles . This suggests that 1-(4-Tert-butylphenyl)methanesulfonamide might interact with its targets in a similar manner.
Result of Action
Related compounds have been used in the synthesis of important organic reagents , suggesting that this compound may have similar applications.
生化学分析
Biochemical Properties
1-(4-Tert-butylphenyl)methanesulfonamide plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions with these biomolecules are crucial for its role in biochemical processes. For instance, it has been used as a reactant for the synthesis of important organic reagents . The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to changes in their conformation and activity.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. Additionally, it can activate certain enzymes, leading to enhanced biochemical reactions. These interactions at the molecular level are crucial for the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term effects observed in in vitro or in vivo studies include alterations in cellular function and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical reactions or cellular functions. At higher doses, it may cause toxic or adverse effects. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm. Beyond this range, the compound may exhibit toxicity, leading to adverse effects on cellular and organismal health .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can influence metabolic flux and alter metabolite levels. For instance, the compound may be metabolized through specific pathways that involve the formation of intermediate metabolites. These metabolites can further interact with other biomolecules, leading to changes in overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cells, it can localize to specific compartments or organelles, where it exerts its biochemical effects. The distribution of the compound within tissues can also influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches the appropriate sites within the cell, where it can interact with its target biomolecules. The subcellular localization of the compound can influence its overall biochemical effects and determine its role in cellular processes .
特性
IUPAC Name |
(4-tert-butylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)10-6-4-9(5-7-10)8-15(12,13)14/h4-7H,8H2,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBTWZQTVGEOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655653 | |
| Record name | 1-(4-tert-Butylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64732-37-2 | |
| Record name | 4-(1,1-Dimethylethyl)benzenemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64732-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-tert-Butylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


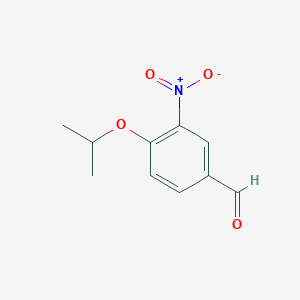
![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B1385978.png)
![9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B1385980.png)
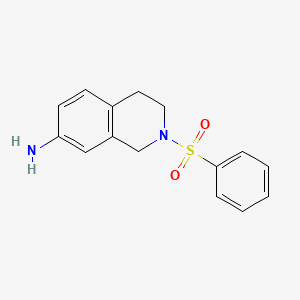
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)
![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)

![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)
![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)
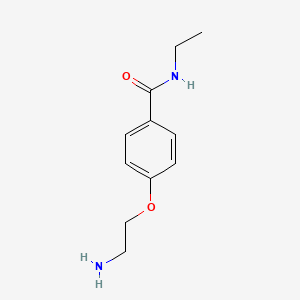
![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)
